2,5-DMBQ

Description

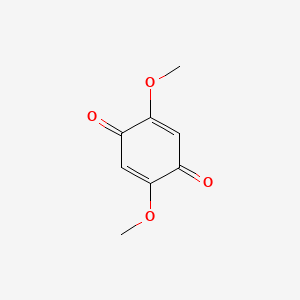

Structure

3D Structure

Propriétés

IUPAC Name |

2,5-dimethoxycyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMPZDDLWLALLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C(=CC1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185096 | |

| Record name | 2,5-Dimethoxy-4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Thermophillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034335 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3117-03-1 | |

| Record name | 2,5-Dimethoxy-2,5-cyclohexadiene-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3117-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxy-4-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003117031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethoxybenzoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dimethoxy-4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIMETHOXY-4-BENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJL7OE03FS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thermophillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034335 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

250 °C | |

| Record name | Thermophillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034335 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Derivatization Methodologies

Established Synthetic Routes to 2,5-Dimethoxy-1,4-benzoquinone

The synthesis of 2,5-Dimethoxy-1,4-benzoquinone can be achieved through the oxidation and methylation of hydroquinone (B1673460). A common laboratory-scale preparation involves reacting hydroquinone in a methanolic solution of sodium hydroxide (B78521) with an oxidizing agent like lead dioxide (PbO₂). nih.gov The reaction proceeds by adding a solution of hydroquinone dropwise to a stirred mixture of NaOH, methanol (B129727), and PbO₂ under a nitrogen atmosphere to yield 2,5-Dimethoxy-1,4-benzoquinone. nih.gov

Another reported method involves stirring 2,5-dihydroxy-1,4-benzoquinone (B104904) in methanol with hydrochloric acid. The resulting precipitate is then filtered and purified by recrystallization to yield a goldish yellow crystalline solid of 2,5-Dimethoxy-1,4-benzoquinone. acs.org

Table 1: Synthesis of 2,5-Dimethoxy-1,4-benzoquinone

| Starting Material | Reagents | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| Hydroquinone | NaOH, Methanol, PbO₂ | Stirred at 20-24°C under nitrogen | Not specified | nih.gov |

| 2,5-dihydroxy-1,4-benzoquinone | Methanol, 38% HCl | Stirred overnight at room temperature | 81% | acs.org |

2,5-Dimethoxy-1,4-benzoquinone serves as a valuable precursor for the in situ generation of other key ligands, such as 2,5-dihydroxy-1,4-benzoquinone (H₂DHBQ). This strategy is particularly useful in the synthesis of coordination polymers and metal-organic frameworks (MOFs), as it allows for controlled crystallization speeds. acs.org In this method, 2,5-Dimethoxy-1,4-benzoquinone undergoes hydrolysis under specific reaction conditions to generate the active H₂DHBQ ligand, which then coordinates with metal ions. acs.org This approach has been successfully used to synthesize a variety of coordination polymers with binary ligands, demonstrating the utility of 2,5-Dimethoxy-1,4-benzoquinone as a stable precursor for generating more reactive species in situ. acs.org

Derivatization Strategies

The 2,5-Dimethoxy-1,4-benzoquinone scaffold can be modified through various derivatization strategies to produce a wide range of compounds with tailored properties. These strategies often involve nucleophilic substitution or modification of the quinone ring and its substituents.

One key derivatization pathway involves the reaction of dimethoxy benzoquinones in strongly alkaline aqueous solutions (e.g., NaOH or KOH). google.com This process can lead to the formation of new, highly polar poly-hydroxyl-derivatives. google.comnih.gov These hydroxylated quinones are formed upon the substitution of the methoxy (B1213986) groups and are stable under physiological conditions. nih.gov

Furthermore, the quinone ring is susceptible to nucleophilic substitution reactions. Halogenated quinones, for example, readily react with nucleophiles like amino and thiol groups. academicjournals.org This principle allows for the synthesis of various amino-substituted benzoquinones by reacting the parent quinone structure with primary or secondary amines. academicjournals.orgnih.gov

The functionalization of 2,5-Dimethoxy-1,4-benzoquinone and its derivatives is driven by the need for materials with specific electronic and chemical properties. A significant area of application is in the development of organic electrode materials for rechargeable lithium batteries. researchgate.net 2,5-Dimethoxy-1,4-benzoquinone itself has been identified as a potentially high-capacity positive electrode material due to its two-electron transfer redox reaction. researchgate.net Derivatives with different alkoxy groups, such as 2,5-diethoxy-1,4-benzoquinone and 2,5-di-n-propoxy-1,4-benzoquinone, have also been investigated to understand the impact of functionalization on battery performance, including cycle stability. researchgate.net

The hydroxylated derivatives obtained through alkaline treatment exhibit enhanced antioxidant capabilities and function as redox-switchable ligands for earth-alkaline metals, suggesting potential applications in areas requiring metal chelation or radical scavenging. google.comnih.gov

Microbial biotransformation is an increasingly important tool for generating novel derivatives of chemical compounds that may be difficult to produce through traditional synthetic routes. medcraveonline.com This process utilizes whole microbial cells or their enzymes to perform specific structural modifications on a substrate, often leading to more polar and sometimes more bioactive molecules. medcraveonline.cominteresjournals.org A wide range of microorganisms, including bacteria and fungi, are employed for these transformations, which can include reactions like oxidation, reduction, and hydrolysis. medcraveonline.com

Fungal systems are particularly effective for biotransformation due to their diverse enzymatic machinery. The micro-fungus Corynespora cassicola has been successfully used to biotransform a structurally related compound, 2,5-dimethyl-1,4-benzoquinone. cabidigitallibrary.org In this process, the substrate was added to a culture of C. cassicola and incubated for a period of 24 hours to 14 days. cabidigitallibrary.org The transformation resulted in the reduction of the quinone to its corresponding hydroquinone, 2,5-dimethyl-1,4-benzenediol. cabidigitallibrary.org This demonstrates the potential of fungal biotransformation to selectively perform reductions on the benzoquinone core, yielding novel derivatives. cabidigitallibrary.org

Table 2: Fungal Biotransformation of a 2,5-Disubstituted-1,4-Benzoquinone Analog

| Microorganism | Substrate | Metabolite | Incubation Time | Reference |

|---|---|---|---|---|

| Corynespora cassicola (DSM 62474) | 2,5-dimethyl-1,4-benzoquinone | 2,5-dimethyl 1,4-benzenediol | 24 hours | cabidigitallibrary.org |

Reaction with Nucleophilic Compounds

The reactivity of 2,5-dimethoxy-1,4-benzoquinone with amines is characterized by nucleophilic substitution, where the methoxy groups are displaced by amino moieties. This reaction provides a direct route to 2,5-diamino-1,4-benzoquinone (B74859) derivatives, which are compounds of interest in various fields of chemistry. While some theoretical studies have suggested that 2,5-dimethoxy-1,4-benzoquinone might exhibit resistance to nucleophilic attack, experimental evidence confirms that the reaction with amines proceeds to yield the corresponding substitution products.

The generally accepted mechanism for this transformation is a nucleophilic aromatic substitution, likely proceeding through an ipso-substitution pathway. This mechanism is supported by studies on analogous 2,5-disubstituted benzoquinones, such as 2,5-dihydroxy-1,4-benzoquinone, where isotopic labeling studies have confirmed direct substitution at the carbon atoms bearing the leaving groups. rsc.orgresearchgate.netabo.fi

The reaction is initiated by the nucleophilic attack of the amine on one of the carbon atoms attached to a methoxy group. This attack is facilitated by the electron-withdrawing nature of the carbonyl groups, which polarizes the quinone ring and increases the electrophilicity of the carbon atoms. The subsequent loss of a methanol molecule leads to the formation of a monoamino-substituted intermediate. A second nucleophilic attack by another amine molecule at the remaining methoxy-substituted position, followed by the elimination of a second methanol molecule, affords the final 2,5-diamino-1,4-benzoquinone product.

The reaction of 2,5-dimethoxy-1,4-benzoquinone with various primary and secondary amines has been reported to produce 2,5-bis(alkylamino)- and 2,5-bis(arylamino)-1,4-benzoquinones. The specific reaction conditions and yields can vary depending on the nucleophilicity of the amine and the solvent system employed.

Table 1: Synthesis of 2,5-Diamino-1,4-benzoquinone Derivatives from 2,5-Dimethoxy-1,4-benzoquinone

| Amine Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Ammonia | 2,5-Diamino-1,4-benzoquinone | Alcoholic solution | Not Reported | acs.org |

| Alkylamines | 2,5-Bis(alkylamino)-1,4-benzoquinones | Varies | Not Reported | acs.org |

Electrochemical and Energy Storage Applications

Redox Chemistry and Potential

The electrochemical activity of 2,5-Dimethoxy-1,4-benzoquinone is centered on the reversible redox reactions of its quinone structure. The two carbonyl (C=O) groups on the benzoquinone ring can undergo a two-electron reduction to form a dienolate, enabling the storage and release of charge. This process is fundamental to its application in energy storage devices.

In the context of magnesium-ion batteries, cyclic voltammetry measurements have demonstrated the reversibility of DMBQ as a cathode material, with a distinct redox potential observed at approximately 2.3 V versus a Mg/Mg²⁺ reference. jcesr.org Studies on related 2,5-dialkoxy-1,4-benzoquinone derivatives in lithium systems have also confirmed stepwise two-electron redox behaviors. researchgate.net The methoxy (B1213986) groups on the quinone ring play a crucial role in modulating the redox potential and stabilizing the molecule during electrochemical cycling.

Application in Rechargeable Battery Systems

DMBQ's favorable redox characteristics have led to its investigation as an active electrode material in various rechargeable battery chemistries.

Rechargeable magnesium (Mg) batteries are a promising alternative to lithium-ion technology, offering potential advantages in terms of safety and the high volumetric capacity of a magnesium metal anode. researchgate.net However, the development of high-performance cathode materials has been a significant challenge due to the sluggish diffusion kinetics of divalent Mg²⁺ ions in typical inorganic host lattices. researchgate.net DMBQ has been explored as a viable organic cathode that can circumvent this issue. jcesr.orguq.edu.auelsevierpure.com

Initial studies demonstrated that Mg-DMBQ batteries could deliver an initial specific capacity of over 200 mAh/g with a discharge plateau above 2 V (vs. Mg/Mg²⁺). jcesr.org The reversibility of the magnesium ion storage in the DMBQ cathode has been confirmed through ex-situ X-ray diffraction (XRD) measurements. jcesr.org

The mechanism for charge storage in DMBQ cathodes within a magnesium battery system involves the reversible electrochemical reaction of the carbonyl groups. researchgate.net During the discharge process, the DMBQ molecule undergoes a two-electron reduction, enabling the insertion and bonding of a divalent magnesium ion (Mg²⁺) to form a magnesium dienolate complex. This process is often described as an enolization transformation. researchgate.net During the charging cycle, this process is reversed: the magnesium dienolate is oxidized, the Mg²⁺ ion is released back into the electrolyte, and the DMBQ molecule is regenerated in its original quinone form. This reversible chemical transformation allows the battery to be charged and discharged over multiple cycles. researchgate.netelsevierpure.comoup.com

When using conventional magnesium salt-based electrolytes, such as magnesium bis(trifluoromethanesulfonyl)imide (Mg(TFSI)₂) in diglyme (B29089) or magnesium perchlorate (B79767) (Mg(ClO₄)₂) in acetonitrile, the performance of DMBQ cathodes is limited, exhibiting discharge potentials of around 0.9 V to 1.1 V versus Mg/Mg²⁺. uq.edu.auelsevierpure.comoup.comanl.gov

In contrast, significant performance enhancements have been achieved using advanced, non-nucleophilic electrolytes. uq.edu.auanl.gov Specifically, an electrolyte system composed of magnesium bis(trifluoromethylsulfonyl)imide mixed with magnesium chloride (MgCl₂) in dimethoxyethane (DME) has enabled Mg-DMBQ batteries to operate with discharge potentials above 2.0 V. uq.edu.auanl.govosti.gov This voltage is substantially higher than that achieved with conventional electrolytes and even surpasses the well-known inorganic cathode material, the Chevrel phase Mo₆S₈ (1.2 V vs. Mg/Mg²⁺). uq.edu.auosti.gov The improved performance is attributed to the electrolyte's ability to facilitate efficient and reversible plating and stripping of magnesium at the anode and smooth intercalation at the cathode. uq.edu.auosti.gov

| Electrolyte System | Reported Discharge Potential (vs. Mg/Mg²⁺) | Reference |

|---|---|---|

| Mg(TFSI)₂-2MgCl₂ in DME | > 2.0 V | uq.edu.auanl.govosti.gov |

| Conventional Mg(TFSI)₂ or Mg(ClO₄)₂ | 0.9 V - 1.1 V | uq.edu.auelsevierpure.comoup.com |

| Chevrel Phase Mo₆S₈ (for comparison) | ~1.2 V | uq.edu.auosti.gov |

DMBQ has also been evaluated as a positive electrode material for lithium-ion (Li-ion) batteries, providing a basis for comparison with its performance in magnesium systems. researchgate.netelsevierpure.comoup.com In Li-ion cells using a LiCl/dimethyl sulfoxide (B87167) (DMSO) electrolyte, DMBQ electrodes have demonstrated high initial discharge capacities of 222 mAh/g at a working voltage of 2.6–2.7 V. researchgate.net Other studies on 2,5-dialkoxy-1,4-benzoquinone derivatives have shown that the methoxy version (DMBQ) can achieve discharge capacities approaching 300 mAh/g. researchgate.net

When compared to magnesium-ion systems, DMBQ in Li-ion batteries generally exhibits a higher operating voltage. However, the performance achieved with advanced electrolytes in Mg-DMBQ batteries (over 2.0 V and >200 mAh/g) makes it a competitive system, especially considering the potential cost and safety benefits of magnesium over lithium. jcesr.orguq.edu.au

| Parameter | Magnesium-Ion (Mg-DMBQ) System | Lithium-Ion (Li-DMBQ) System |

|---|---|---|

| Operating Voltage | > 2.0 V (with advanced electrolytes) | 2.6 V - 2.7 V |

| Initial Discharge Capacity | > 200 mAh/g | ~222 mAh/g (up to 300 mAh/g reported) |

| Charge Carrier | Mg²⁺ | Li⁺ |

Beyond battery applications, 2,5-Dimethoxy-1,4-benzoquinone has been successfully utilized as a pseudocapacitive material for high-performance supercapacitors. rsc.orgosti.gov Pseudocapacitance is a charge storage mechanism that involves fast and reversible Faradaic (redox) reactions occurring at or near the surface of an electrode material, combining the high power density of traditional capacitors with the higher energy density of batteries.

To overcome the inherently poor electrical conductivity of most organic materials, DMBQ has been integrated into a composite with reduced graphene oxide (rGO). rsc.org In this architecture, DMBQ is decorated onto rGO sheets to form a redox-active xerogel. rsc.orgosti.gov The DMBQ molecules provide stable and accessible redox-active centers for charge storage, while also acting as spacers that prevent the aggregation and restacking of the highly conductive rGO sheets, resulting in a hierarchical three-dimensional electrode structure. rsc.org

When tested as a binder-free film in a 1 M sulfuric acid electrolyte, this DMBQ/rGO composite electrode exhibited outstanding performance. rsc.orgosti.gov

| Performance Metric | Value | Reference |

|---|---|---|

| Specific Capacitance | 650 F/g (at 5 mV/s) | rsc.orgosti.gov |

| Volumetric Capacitance | 780 F/cm³ | rsc.org |

| Cycling Stability | 99% capacitance retention after 25,000 cycles | rsc.orgosti.gov |

These results demonstrate that the strategic combination of redox-active organic molecules like DMBQ with conductive nanostructures like graphene is a highly effective approach for developing advanced pseudocapacitive electrodes with both high capacitance and exceptional long-term stability. rsc.org

The Role of 2,5-Dimethoxy-1,4-benzoquinone in Advanced Energy Storage Systems

An in-depth analysis of the electrochemical properties and applications of 2,5-Dimethoxy-1,4-benzoquinone (DMBQ) reveals its significant potential in the development of next-generation energy storage devices. This article explores its integration with graphene materials, its function in electrode architecture, the mechanisms of charge storage, and its use in the synthesis of novel coordination polymers.

2,5-Dimethoxy-1,4-benzoquinone (DMBQ) is an electrochemically active organic compound that has garnered attention as a sustainable and low-cost alternative to traditional metal-based materials in energy storage systems. rsc.org Its inherent redox properties make it a suitable candidate for high-capacity positive electrode materials. researchgate.net However, the poor conductivity of many organic materials can lead to a decrease in capacitance during cycling. rsc.org To overcome this limitation, researchers have focused on integrating DMBQ with highly conductive materials and understanding its fundamental charge storage behavior.

Integration with Graphene and Reduced Graphene Oxide (rGO)

A significant advancement in the application of DMBQ has been its combination with graphene and reduced graphene oxide (rGO). rsc.org A redox-active xerogel, created by decorating rGO sheets with DMBQ through a hydrothermal method, has been shown to be a highly effective pseudocapacitive electrode. rsc.orgosti.gov This composite material exhibits remarkable electrochemical performance, including a high capacitance and long cycle life. rsc.org

In one study, a binder-free film of this DMBQ-decorated rGO, approximately 50 μm thick, demonstrated an exceptional capacitance of 650 F g⁻¹ at a scan rate of 5 mV s⁻¹ in 1 M sulfuric acid. rsc.org This performance surpasses that of many other reported organic and inorganic electrodes. rsc.org Furthermore, these optimized electrodes have shown outstanding stability, with a capacitance retention of 99% after 25,000 cycles at 50 mV s⁻¹. rsc.org

Role as Spacer and Redox-Active Center in Electrode Architecture

The integration of DMBQ with rGO serves a dual purpose in the electrode's architecture. rsc.org Firstly, DMBQ molecules act as stable redox-active centers, which are crucial for the charge storage process. rsc.org Secondly, they function as spacers that prevent the aggregation of rGO sheets. rsc.org This separation of the graphene layers leads to the formation of a three-dimensional (3D) hierarchical structure, which is beneficial for electrode performance. rsc.org This innovative architecture, combined with the careful selection of the conductive substrate, plays a pivotal role in achieving both high capacitance and long-term cycling stability. rsc.org

Charge Storage Mechanism Studies

A thorough understanding of the charge storage mechanism in DMBQ-based electrodes is essential for optimizing their performance. To this end, researchers have employed a combination of computational and experimental techniques.

Computational Investigations (e.g., Density Functional Theory)

Density Functional Theory (DFT) calculations have been instrumental in elucidating the charge storage mechanism at the molecular level. rsc.org These theoretical studies help to understand the preferred orientation of the adsorbed DMBQ molecules on the graphene substrate, the distribution of charge density, and the density of states. rsc.org DFT calculations have also been used to investigate the redox potentials of benzoquinone derivatives, providing insights into their electrochemical behavior. nih.gov The combination of experimental results and theoretical findings from DFT has been crucial in demonstrating how the careful selection of materials and electrode architecture contributes to high-performance energy storage. rsc.org

Spectroscopic and Diffraction Analyses (e.g., NMR, X-ray Diffraction, Raman Spectroscopy)

To experimentally probe the structural behavior of DMBQ during charge and discharge cycles, a suite of analytical techniques has been utilized. nih.gov These include Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray Diffraction (XRD), and Raman spectroscopy. nih.govrsc.org

Operando XRD and operando Raman spectroscopy have been particularly insightful, allowing for real-time observation of the structural changes within the electrode. nih.gov Studies have shown that for both lithium and sodium systems, DMBQ functions as a cathode, with the charge-discharge process involving the insertion and de-insertion of these ions. nih.gov During the higher voltage plateau, the DMBQ sample exists in a two-phase state, where the radical monoanion and dianion phases lack long-range order. nih.gov Importantly, these structural changes are reversible, with the material returning to its original neutral, ordered state upon cycling. nih.gov This reversible structural transformation is a key factor in the material's excellent cycling stability.

Coordination Polymers and Redox-Active Ligands

The versatility of DMBQ extends to its use as a precursor in the synthesis of coordination polymers. acs.orgnih.gov These materials, which consist of metal ions linked by organic ligands, are of interest for their potential applications in areas such as gas storage, catalysis, and electronics due to their porous and redox-active nature. acs.orgnih.gov

Synthesis of Coordination Polymers utilizing DMBQ precursors

An in-situ hydrolysis method has been developed to synthesize coordination polymers using DMBQ as a precursor to the active ligand, 2,5-dihydroxy-1,4-benzoquinone (B104904) (H2DHBQ). acs.orgnih.gov This technique allows for controlled crystallization and the introduction of auxiliary ligands. acs.orgnih.gov In this process, DMBQ undergoes hydrolysis to form H2DHBQ, which then coordinates with various metal ions. acs.org

Depending on the metal ion used (e.g., Mn, Zn, Co, Ni, Cu), different structural motifs can be obtained, such as one-dimensional zigzag chains or two-dimensional net structures with one-dimensional pores. acs.org This method of using DMBQ as a precursor provides a pathway to novel coordination polymers with potentially interesting magnetic and conductive properties. acs.org

Coordination Polymers and Redox-Active Ligands

Electronic Properties of DMBQ-based Coordination Polymers

Coordination polymers derived from 2,5-dimethoxy-1,4-benzoquinone (DMBQ) exhibit a range of interesting electronic properties, which are primarily attributable to the redox-active nature of the in situ-generated 2,5-dihydroxy-1,4-benzoquinone (H2DHBQ) ligand. The electronic characteristics of these materials, such as their optical band gap and magnetic properties, are significantly influenced by the choice of the metal center and the resulting coordination geometry.

In a notable study, coordination polymers were synthesized using DMBQ as a precursor, which underwent in situ hydrolysis to form H2DHBQ. This ligand, in conjunction with 4,4′-bipyridyl, was then coordinated with various divalent metal ions, including Manganese (Mn), Zinc (Zn), Cobalt (Co), and Nickel (Ni). nih.govnih.gov This process resulted in the formation of two distinct structural types: a one-dimensional (1D) zigzag chain with a cis conformation for Mn and Zn, and a two-dimensional (2D) network structure with a trans conformation for Co and Ni. nih.govnih.gov

The electronic properties of these coordination polymers were investigated, revealing their semiconducting nature. The optical band gaps were determined using UV-vis-NIR spectroscopy, assuming an indirect band gap. nih.govnih.gov The values obtained varied depending on the metal ion and the coordination environment, ranging from 1.0 eV to 1.8 eV. nih.govnih.gov Specifically, the trans-2D-Co polymer exhibited the lowest band gap at 1.0 eV, followed by trans-2D-Ni at 1.1 eV, cis-1D-Mn at 1.6 eV, and cis-1D-Zn at 1.8 eV. nih.govnih.gov These findings highlight the tunability of the electronic properties of these materials through the selection of the metal node.

Furthermore, the magnetic properties of the manganese and cobalt-containing polymers were evaluated. The magnetic susceptibility (χMT) at 300 K for cis-1D-Mn was found to be 4.421 cm³ K mol⁻¹, and for trans-2D-Co, it was 2.950 cm³ K mol⁻¹. nih.govnih.gov These values indicate that both the Mn(II) and Co(II) centers are in a high-spin state within their respective coordination environments. nih.govnih.gov

The redox activity of the H2DHBQ ligand is a key factor underpinning the electronic functionality of these coordination polymers. mdpi.com Quinone derivatives are known to undergo reversible two-electron redox reactions, which makes them excellent candidates for applications in energy storage and electronics. mdpi.com The substituent groups on the benzoquinone ring can modulate its redox potential. For instance, electron-donating groups tend to make the reduction potential more negative, while electron-withdrawing groups make it more positive. mdpi.com

The potential of H2DHBQ-based coordination polymers as electrode materials has been explored. For example, an iron-based metal-organic framework, Fe(dhbq), demonstrated an electrical conductivity of 5 × 10⁻⁶ S cm⁻¹ at room temperature, a property attributed to the d-π interactions between the iron ions and the H2DHBQ ligand. acs.org In another study, a one-dimensional copper(II)-H2DHBQ coordination polymer was investigated as a cathode material for lithium-ion batteries, exhibiting a high theoretical capacity. researchgate.net

The following table summarizes the key electronic properties of several coordination polymers synthesized from DMBQ-derived H2DHBQ.

| Compound | Structure Type | Metal Ion | Optical Band Gap (eV) | Magnetic Susceptibility (χMT at 300 K) (cm³ K mol⁻¹) |

| cis-1D-M | 1D Zigzag Chain | Mn | 1.6 nih.govnih.gov | 4.421 nih.govnih.gov |

| cis-1D-M | 1D Zigzag Chain | Zn | 1.8 nih.govnih.gov | Not Reported |

| trans-2D-M | 2D Network | Co | 1.0 nih.govnih.gov | 2.950 nih.govnih.gov |

| trans-2D-M | 2D Network | Ni | 1.1 nih.govnih.gov | Not Reported |

Biological and Biomedical Research

Antimicrobial and Antibacterial Activities

The antimicrobial properties of benzoquinones have been a subject of investigation, with studies exploring their efficacy against various pathogens.

Activity against Specific Bacterial Strains

While direct studies on the antibacterial activity of 2,5-Dimethoxy-1,4-benzoquinone against Streptococcus pyogenes, S. mitis, and S. mutans are limited in the available literature, research on related benzoquinone derivatives has shown promising results.

A study investigating new 2-aryl-3,5-dimethoxy-1,4-benzoquinone derivatives found that some of these compounds inhibit the growth of the Gram-positive bacteria Staphylococcus aureus and Streptococcus pyogenes researchgate.net. These bacteria are known to cause a range of illnesses from skin infections to more severe conditions like rheumatic fever researchgate.net.

Furthermore, two novel 1,4-benzoquinone (B44022) derivatives isolated from scorpion venom, 3,5-dimethoxy-2-(methylthio)cyclohexa-2,5-diene-1,4-dione (a red compound) and 5-methoxy-2,3-bis(methylthio)cyclohexa-2,5-diene-1,4-dione (a blue compound), have demonstrated notable antimicrobial activities. The red benzoquinone was found to be effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 4 µg/mL manchester.ac.uknih.gov.

Thymoquinone, a naturally occurring 1,4-benzoquinone, has also been evaluated for its antimicrobial effects against several oral microorganisms. In one study, it was tested against Staphylococcus aureus and Streptococcus mutans, a key bacterium implicated in dental caries mdpi.com. The study determined the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for these bacteria, highlighting the dose-dependent antibacterial activity of this related compound mdpi.com.

Another related compound, 2,5-dihydroxy-3-methyl-1,4-benzoquinone, isolated from Embelia schimperi, showed significant activity against Staphylococcus aureus among other bacterial strains, with zones of inhibition ranging from 10 to 20 mm researchgate.netresearchgate.netznaturforsch.com.

Exploration of Derivatives for Enhanced Antimicrobial Potency

The core structure of 1,4-benzoquinone has served as a scaffold for the synthesis of new derivatives with the aim of enhancing antimicrobial potency and broadening their spectrum of activity.

The investigation into 2-aryl-3,5-dimethoxy-1,4-benzoquinone derivatives, prepared from 2,6-dimethoxy-1,4-benzoquinone, is a clear example of this approach. These derivatives were synthesized to explore their potential as effective antibacterial agents researchgate.net. Similarly, the synthesis and characterization of 2,5-diamino-3,6-dibromo-1,4-benzoquinones have been reported, and these compounds were found to possess antimicrobial activities against several standard bacterial and fungal organisms academicjournals.org.

The discovery of antimicrobial 1,4-benzoquinone compounds from scorpion venom also underscores the potential for identifying novel and potent antimicrobial agents from natural sources researchgate.netmanchester.ac.uknih.gov. The synthesis of these natural products allows for further investigation and potential optimization of their antimicrobial properties manchester.ac.uknih.gov.

Anti-inflammatory Research

The anti-inflammatory potential of 1,4-benzoquinones has been linked to their ability to modulate key enzymatic pathways involved in the inflammatory response.

Inhibition of 5-Lipoxygenase (5-LO) and Related Pathways

1,4-Benzoquinones are recognized as inhibitors of 5-lipoxygenase (5-LOX), a crucial enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation nih.govnih.govniscpr.res.inresearchgate.net. The anti-inflammatory effects of many 1,4-benzoquinones are associated with the suppression of leukotriene formation nih.gov.

A notable example is the novel 1,4-benzoquinone derivative, 3-((decahydronaphthalen-6-yl)methyl)-2,5-dihydroxycyclohexa-2,5-diene-1,4-dione (RF-Id), which has been identified as a potent inhibitor of 5-LOX nih.govnih.govniscpr.res.inresearchgate.net. Mechanistic studies have shown that RF-Id directly inhibits 5-LOX, thereby suppressing the synthesis of its products in human leukocytes and whole blood nih.govnih.govniscpr.res.inresearchgate.net. This inhibition is achieved through discrete molecular interactions within the active site of the enzyme in a non-redox manner nih.govnih.govniscpr.res.inresearchgate.net.

Thymoquinone has also been shown to inhibit the formation of 5-lipoxygenase products in human blood cells. Its inhibitory action is dose- and time-dependent and targets both 5-lipoxygenase and LTC4 synthase activity cybermedlife.eu.

Structure-Activity Relationships (SAR) for Anti-inflammatory Effects

The relationship between the chemical structure of quinone compounds and their anti-inflammatory activity is a key area of research for the development of more potent and selective inhibitors.

For 2,5-dihydroxy-1,4-benzoquinones, the antibiotic activity is dependent on the substituents at the 3 and 6 positions of the quinone ring nih.gov. In aerobic systems, the activity appears to be inversely proportional to the polarity of the molecule nih.gov.

In the case of anthraquinones, another class of quinone compounds, structure-activity relationship studies have revealed that the number and position of hydroxyl groups play a crucial role in their antioxidative and anti-inflammatory properties nih.govsemanticscholar.org. For instance, purpurin (B114267) (1,2,4-trihydroxyanthraquinone) exhibited the highest antioxidative activity in both chemical and cellular assays compared to other tested anthraquinones nih.govsemanticscholar.org. This potent antioxidant activity is believed to contribute to its anti-inflammatory effects by mitigating oxidative stress, a key component of the inflammatory process nih.govsemanticscholar.org.

Anticancer and Antitumor Research

The 1,4-benzoquinone scaffold is present in numerous compounds with recognized anticancer and antitumor properties. The cytotoxic effects of these compounds are often attributed to their ability to generate reactive oxygen species and interact with cellular macromolecules researchgate.net.

Hydroquinone (B1673460), the reduced form of 1,4-benzoquinone, has demonstrated significant in vitro and in vivo anti-cancer activity across various cancer cell lines, including A431 (squamous carcinoma), SYF (fibrosarcoma), B16F10 (melanoma), and MDA-MB-231 (breast cancer) nih.govresearchgate.netnih.gov. It has been shown to induce cancer cell death and suppress angiogenesis nih.govresearchgate.netnih.gov.

Derivatives of 2,5-diamino-1,4-benzoquinone (B74859) have been synthesized and evaluated as potential anti-cancer agents against the HT-29 human colorectal adenocarcinoma cell line. One of the derivatives, 2,5-dibenzylamino-1,4-benzoquinone, showed promising activity with an IC50 of 12.5 μg/mL niscpr.res.in.

Furthermore, a related naphthoquinone derivative, 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (B1207033) (DCDMNQ), has shown significant antitumor activities in both androgen-dependent and -independent prostate cancer cell lines researchgate.netnih.gov. This compound was found to inhibit cell cycle progression and induce apoptosis in these cancer cells researchgate.netnih.gov.

The cytotoxic effects of quinones are often linked to two main mechanisms: the inhibition of DNA topoisomerase-II and the formation of semiquinone radicals that can lead to the production of reactive oxygen species, causing DNA damage researchgate.net.

Table of Antimicrobial Activity of Benzoquinone Derivatives

| Compound/Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 2-aryl-3,5-dimethoxy-1,4-benzoquinones | Staphylococcus aureus, Streptococcus pyogenes | Inhibition of growth | researchgate.net |

| 3,5-dimethoxy-2-(methylthio)cyclohexa-2,5-diene-1,4-dione | Staphylococcus aureus | MIC = 4 µg/mL | manchester.ac.uknih.gov |

| Thymoquinone | Staphylococcus aureus, Streptococcus mutans | Dose-dependent inhibition | mdpi.com |

Table of Anticancer Activity of Benzoquinone and Naphthoquinone Derivatives

| Compound/Derivative | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Hydroquinone | A431, SYF, B16F10, MDA-MB-231 | Induction of cell death, anti-angiogenic | nih.govresearchgate.netnih.gov |

| 2,5-dibenzylamino-1,4-benzoquinone | HT-29 (colorectal adenocarcinoma) | IC50 = 12.5 μg/mL | niscpr.res.in |

Table of Compound Names

| Compound Name |

|---|

| 2,5-Dimethoxy-1,4-benzoquinone |

| 2-aryl-3,5-dimethoxy-1,4-benzoquinone |

| 3,5-dimethoxy-2-(methylthio)cyclohexa-2,5-diene-1,4-dione |

| 5-methoxy-2,3-bis(methylthio)cyclohexa-2,5-diene-1,4-dione |

| Thymoquinone |

| 2,5-dihydroxy-3-methyl-1,4-benzoquinone |

| 2,6-dimethoxy-1,4-benzoquinone |

| 2,5-diamino-3,6-dibromo-1,4-benzoquinone |

| 3-((decahydronaphthalen-6-yl)methyl)-2,5-dihydroxycyclohexa-2,5-diene-1,4-dione (RF-Id) |

| Purpurin (1,2,4-trihydroxyanthraquinone) |

| Hydroquinone |

| 2,5-dibenzylamino-1,4-benzoquinone |

Redox Cycling and Biological Interactions

The biological activity of quinones is often linked to their ability to undergo redox cycling, a process that can generate reactive oxygen species and interact with cellular reductants.

Ascorbate (B8700270): The redox cycling of benzoquinones can be induced by biological reductants like ascorbate (Vitamin C). This process involves the transfer of an electron from ascorbate to the quinone (Q), forming a semiquinone radical (Q•−) nih.gov. In the presence of oxygen, this semiquinone can then reduce oxygen to a superoxide (B77818) radical, regenerating the parent quinone, which can then repeat the cycle nih.gov. This catalytic oxidation of ascorbate is a general mechanism for quinone cytotoxicity nih.gov. Kinetic studies on substituted 1,4-benzoquinones have shown that the rate of this reaction is dependent on the one-electron reduction potential of the specific quinone nih.gov. For the closely related isomer, 2,6-dimethoxy-1,4-benzoquinone, this redox cycling with ascorbate has been demonstrated to be fully reversible and is suggested to be a key reason for its anticancer activity mdpi.com.

Glutathione (B108866): Benzoquinones can react with glutathione (GSH), a major intracellular antioxidant. This reaction, which can be enzymatic or non-enzymatic, typically involves the Michael addition of the thiol group of glutathione to the quinone ring nih.gov. The reaction of the parent compound, 1,4-benzoquinone, with glutathione results in the formation of various adducts, including 2-(glutathion-S-yl)hydroquinone, as well as di-, tri-, and tetra-substituted conjugates nih.gov. This conjugation is often a detoxification pathway, rendering the compound more water-soluble for excretion nih.gov. However, the formation of these glutathione conjugates does not always lead to detoxification and can, in some cases, result in bioactivation to more toxic species nih.govnih.gov. Specific kinetic and mechanistic data for the direct reaction of 2,5-Dimethoxy-1,4-benzoquinone with glutathione were not available in the searched literature.

Natural Occurrence and Isolation from Biological Sources

While many benzoquinone derivatives are found in nature, the specific isolation of 2,5-Dimethoxy-1,4-benzoquinone is not as widely reported as its 2,6-isomer. However, research has identified its reduced form, 2,5-dimethoxy-1,4-benzenediol (2,5-dimethoxyhydroquinone), as a metabolite produced de novo by the brown rot fungus Gloeophyllum trabeum nih.gov. This fungus secretes the hydroquinone into its culture medium, where it can serve as an iron chelator and redox-cycling molecule, likely playing a role in the fungus's mechanism of wood degradation nih.gov. The hydroquinone is the direct precursor and is readily oxidized to form 2,5-Dimethoxy-1,4-benzoquinone.

In contrast, the 2,6-isomer is more commonly documented and has been isolated from various plant sources, including fermented wheat germ, the juice of Vitis coignetiae, and the leaves of Flacourtia jangomas thegoodscentscompany.comresearchgate.net.

Role in Plant Defense Mechanisms

The accumulation of specific secondary metabolites in response to pathogen attack or environmental stress is a key component of plant defense. These induced antimicrobial compounds are known as phytoalexins nih.govmdpi.comresearchgate.net. The induced accumulation of 2,5-Dimethoxy-1,4-benzoquinone in Panax ginseng cell cultures following treatment with a fungal elicitor strongly suggests its involvement in the plant's defense response. This role is consistent with the known antimicrobial and phytotoxic properties of benzoquinones, which can inhibit the growth of potential pathogens nih.gov. While direct studies defining it as a phytoalexin are limited, its production pattern is a hallmark of compounds involved in defense.

Elicitor-Induced Accumulation in Plant Cell Cultures

The production of 2,5-Dimethoxy-1,4-benzoquinone can be significantly enhanced in plant cell cultures through the use of elicitors—substances that trigger a defense response. In suspension cultures of Panax ginseng, treatment with a fungal elicitor preparation from Verticillium dahliae or with yeast extract has been shown to induce and increase the accumulation of this benzoquinone. This strategy is a recognized method for boosting the yield of valuable secondary metabolites in biotechnological production systems researchgate.netphytojournal.comnih.gov.

| Elicitor Type | Effect | Reference Context |

|---|---|---|

| Fungal Elicitor (e.g., from Verticillium dahliae) | Induces/Enhances accumulation | Demonstrates a defense-related biosynthesis pathway. |

| Yeast Extract | Induces/Enhances accumulation | A common biotic elicitor used in plant cell biotechnology researchgate.netphytojournal.comnih.gov. |

Enzymatic and Metabolic Transformations

Formation by Bacterial Laccase Activity (e.g., Azospirillum lipoferum)

Laccases are copper-containing oxidase enzymes that are widespread in nature and are involved in the oxidation of various phenolic and non-phenolic compounds. The soil bacterium Azospirillum lipoferum, known for its association with the rhizosphere of plants, possesses laccase activity. This enzymatic activity is linked to the production of melanin, a pigment formed through the polymerization of oxidized phenolic compounds nih.govnih.gov. While bacterial laccases are known to oxidize methoxyphenols, which could theoretically serve as precursors to dimethoxy-benzoquinones, current scientific literature does not provide a direct link confirming that the laccase from Azospirillum lipoferum specifically catalyzes the formation of 2,5-Dimethoxy-1,4-benzoquinone nih.govnih.gov. The natural substrate for this bacterium's laccase and the full range of its products remain areas for further investigation.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For DMBQ, DFT calculations have been instrumental in understanding its fundamental chemical properties.

DFT calculations are employed to determine the stable conformations of the DMBQ molecule. The orientation of the two methoxy (B1213986) groups relative to the benzoquinone ring is a key structural feature. Studies on similar substituted benzoquinones reveal that the interplay between orbital delocalization from the methoxy oxygen to the quinone ring, coulombic repulsion between the lone pairs of methoxy and carbonyl oxygens, and steric interactions governs the preferred conformation. ugd.edu.mk Different orientations of the methoxy groups can lead to variations in the molecule's electronic properties and reactivity. ugd.edu.mkmdpi.com

Harmonic force fields, which describe the vibrational frequencies of the molecule, can also be derived from DFT calculations. These computed frequencies are crucial for interpreting experimental infrared and Raman spectra and for providing a more profound understanding of the molecule's vibrational modes. The analysis of these modes can reveal how specific structural features, like the methoxy groups, influence the dynamics of the quinone ring.

2,5-Dimethoxy-1,4-benzoquinone has been identified as a promising organic electrode material for rechargeable batteries. researchgate.netresearchgate.net DFT calculations are critical in elucidating the mechanism of charge storage. The primary mechanism involves a two-electron redox reaction centered on the carbonyl groups of the quinone ring. researchgate.net

Theoretical studies help to:

Analyze the structural behavior of DMBQ during the insertion and de-insertion of ions (e.g., Li⁺, Mg²⁺). researchgate.netresearchgate.net

Determine charge density distribution to identify the redox-active centers.

Understand the interaction between DMBQ and conductive substrates, which is crucial for designing high-performance electrodes.

When used as a positive-electrode material, DMBQ can offer a theoretical capacity of over 300 mAh/g in lithium systems. researchgate.net

The redox potential is a crucial parameter for electrode materials, and DFT provides a robust framework for its calculation. semanticscholar.orgdocumentsdelivered.com The redox potential of quinones is strongly influenced by the nature and position of substituents on the ring. For DMBQ, the electron-donating methoxy groups play a significant role.

DFT calculations demonstrate that the redox potential is closely associated with the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). utupub.fi Factors that alter these orbital energies, such as intermolecular interactions like hydrogen bonding, can modulate the redox potential. researchgate.net For instance, DFT studies on related benzoquinones show that hydrogen bonding to the carbonyl groups lowers the HOMO and LUMO energies, making the molecule a stronger electron acceptor. researchgate.net This theoretical understanding is vital for tuning the electrochemical properties of DMBQ for specific applications.

| Property | System | Calculated Value | Reference |

| Average Potential | Lithium System | 2.6 V vs Li⁺/Li | researchgate.net |

| Discharge Capacity | Lithium System | >300 mAh/g | researchgate.net |

| Discharge Capacity | Magnesium System | 260 mAh/g | researchgate.net |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For 2,5-Dimethoxy-1,4-benzoquinone, MD simulations can provide insights into its structural flexibility, interactions with solvent molecules, and behavior in condensed phases.

A particularly powerful approach is the use of DFT-based molecular dynamics (DFTMD), which combines the accuracy of DFT for calculating interatomic forces with the dynamic evolution of a classical MD simulation. semanticscholar.orgdocumentsdelivered.com This method has been successfully applied to benzoquinone systems to compute redox free energies and understand complex reaction pathways in solution. semanticscholar.orgdocumentsdelivered.com Such simulations can capture the influence of the explicit solvent environment on the redox properties of DMBQ, providing a more realistic picture than gas-phase calculations alone.

Quantum Chemical Calculations

Quantum chemical calculations, a broad category that includes DFT and other methods, are essential for a comprehensive understanding of the molecular and electronic properties of DMBQ. These calculations can be used to predict a wide range of properties beyond those already discussed.

For example, quantum chemistry calculations have been used to explore the effects of introducing different functional groups on the physical properties and cycle stability of benzoquinone derivatives in battery applications. researchgate.net Furthermore, theoretical investigations into related molecules like 2,5-diamino-1,4-benzoquinone (B74859) have explored complex processes such as intramolecular proton transfer, demonstrating the ability of these methods to model reaction mechanisms and energy barriers. academie-sciences.fracademie-sciences.fr By applying similar computational strategies to DMBQ, researchers can predict its reactivity, stability, and potential reaction pathways under various conditions.

Advanced Materials Science Applications

Organic Electronics and Optoelectronics

The redox activity of 2,5-Dimethoxy-1,4-benzoquinone makes it a compelling material for organic electronic devices, particularly in the realm of energy storage. Research has primarily focused on its application as a cathode material in rechargeable batteries, where it offers the advantages of being derived from earth-abundant elements and possessing a high theoretical capacity.

In the domain of organic electronics, DMBQ has been investigated as a cathode material in both lithium-ion batteries (LIBs) and magnesium-ion batteries (MIBs). researchgate.net For LIBs, DMBQ is noted for its high theoretical capacity of approximately 300 mAh g⁻¹, which is attributed to a two-electron transfer redox reaction. researchgate.netresearchgate.net Studies have demonstrated that electrodes incorporating DMBQ can achieve high initial discharge capacities. researchgate.net

When utilized in MIBs, DMBQ has also shown promise as a high-potential organic cathode material. researchgate.netjcesr.org Research has demonstrated that Mg-DMBQ batteries can operate at a discharge voltage of over 2.0 V, a significant improvement compared to earlier studies with conventional magnesium salt-based electrolytes. jcesr.org The reversibility of DMBQ as a cathode material in MIBs has been confirmed through cyclic voltammetry, with a redox potential of about 2.3 V (vs Mg/Mg²⁺). jcesr.org Furthermore, these batteries have been shown to deliver an initial specific capacity of over 200 mAh g⁻¹. jcesr.org

The performance of DMBQ in these battery systems is a subject of ongoing research, with a focus on improving cyclability and understanding the structural behavior of the material during charge and discharge cycles. researchgate.net

Interactive Data Table: Performance of 2,5-Dimethoxy-1,4-benzoquinone in Rechargeable Batteries

| Battery Type | Parameter | Value | Reference |

| Lithium-ion Battery | Theoretical Capacity | ~300 mAh g⁻¹ | researchgate.netresearchgate.net |

| Lithium-ion Battery | Average Potential | 2.6 V vs Li⁺/Li | researchgate.net |

| Magnesium-ion Battery | Discharge Voltage | >2.0 V | jcesr.org |

| Magnesium-ion Battery | Redox Potential | ~2.3 V vs Mg/Mg²⁺ | jcesr.org |

| Magnesium-ion Battery | Initial Specific Capacity | >200 mAh g⁻¹ | jcesr.org |

Regarding optoelectronics, there is currently limited published research on the direct application of 2,5-Dimethoxy-1,4-benzoquinone in devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). While the electrochemical properties of DMBQ are well-documented in the context of energy storage, its photophysical properties and potential as a luminescent or charge-transporting material in optoelectronic devices remain an area for future investigation.

Biosensors and Electroactive Agents

The rich electrochemistry of 2,5-Dimethoxy-1,4-benzoquinone and its derivatives positions them as interesting candidates for applications in biosensing and as general electroactive agents. The ability of the quinone moiety to undergo reversible redox reactions is a key feature that can be harnessed for the development of electrochemical sensors.

While direct applications of DMBQ in commercial biosensors are not widely reported, the fundamental electrochemical behavior of benzoquinones is well-understood and forms the basis for their potential use. The redox reactions of quinones are often pH-dependent and can be influenced by the presence of various analytes, making them suitable for sensing applications. For instance, the electrochemical synthesis of amino-substituted p-benzoquinone derivatives has been explored, highlighting the reactivity of the quinone ring and its potential for functionalization to create specific sensing platforms. academie-sciences.fr

Furthermore, a closely related compound, 2,6-dimethoxy-1,4-benzoquinone, has been studied as a redox mediator in biosensors. Redox mediators are small molecules that can shuttle electrons between an enzyme and an electrode surface, facilitating the electrochemical detection of biological events. In one study, 2,6-dimethoxy-1,4-benzoquinone was used to mediate the electrochemical reaction of glucose oxidase, a key enzyme in glucose biosensors. This demonstrates the potential of dimethoxy-substituted benzoquinones to act as efficient electron shuttles in bioelectrochemical systems.

The electrochemical properties of DMBQ, such as its redox potential, are crucial for its function as an electroactive agent. The mid-peak potentials in cyclic voltammetry of dimethoxy benzoquinones are sensitive to pH, which can be utilized in the design of proton-sensing devices. google.com The ability of hydroxylated derivatives of dimethoxy-1,4-benzoquinone to act as redox-switchable ligands for earth-alkaline metals also opens up possibilities for the development of ion-selective sensors.

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatives with Enhanced Properties

The core structure of 2,5-Dimethoxy-1,4-benzoquinone serves as a foundational template for the synthesis of new derivatives with tailored and enhanced properties. Researchers are actively modifying the benzoquinone ring to improve its performance in specific applications, such as energy storage and medicine.

One key area of investigation is the modification of the alkoxy groups. Studies have shown that altering the length of the alkoxy chains can significantly impact the electrochemical properties of the molecule. For instance, while DMBQ itself shows promise as a high-capacity positive electrode material for rechargeable lithium batteries, derivatives like 2,5-diethoxy-1,4-benzoquinone (DEBQ) and 2,5-di-n-propoxy-1,4-benzoquinone (DPBQ) have been synthesized and evaluated. researchgate.net However, these longer-chain derivatives have demonstrated poorer cycle stability, which is thought to be related to their increased solubility in electrolyte solutions. researchgate.net This highlights a critical challenge: balancing electrochemical performance with material stability.

Future research will likely focus on creating derivatives that overcome these limitations. This could involve synthesizing molecules with different functional groups to reduce solubility or to enhance electronic conductivity. Furthermore, the synthesis of various 2,5-disubstituted-1,4-benzoquinone derivatives is being explored for potential biological activities. nih.gov For example, derivatives incorporating thiadiazolyl groups have shown potent antimicrobial activity. nih.gov Structure-activity relationship (SAR) studies are crucial in this context, helping to identify the specific structural features responsible for desired effects, such as the inhibition of enzymes like 5-lipoxygenase, which is relevant in inflammatory processes. nih.govresearchgate.net

Table 1: Comparison of Electrochemical Properties of DMBQ Derivatives

| Compound | Substituent Group | Key Finding | Reference |

| 2,5-Dimethoxy-1,4-benzoquinone (DMBQ) | Methoxy (B1213986) (-OCH3) | Suitable as a high-capacity positive electrode material with relatively long cycling. | researchgate.net |

| 2,5-Diethoxy-1,4-benzoquinone (DEBQ) | Ethoxy (-OC2H5) | Showed poor cycle-stability, likely due to higher solubility in the electrolyte. | researchgate.net |

| 2,5-Di-n-propoxy-1,4-benzoquinone (DPBQ) | Propoxy (-OC3H7) | Demonstrated poor cycle-stability, similar to DEBQ. | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Multifunctional Materials Design

The inherent redox activity of the benzoquinone core makes DMBQ and its analogs attractive building blocks for the design of novel multifunctional materials, particularly in the fields of energy storage and electronics.

A significant area of development is the incorporation of benzoquinone units into larger, more complex structures like metal-organic frameworks (MOFs) and coordination polymers. usu.eduresearchgate.netnih.gov These materials offer a high degree of tunability, where the properties can be controlled by the choice of both the organic ligand (the benzoquinone derivative) and the metal ion. For example, coordination polymers based on 2,5-dihydroxy-1,4-benzoquinone (B104904) (a related compound) and copper (Cu-DHBQ) have been investigated as a stable, high-capacity cathode material for Li-ion batteries. researchgate.net Such materials can overcome the issue of dissolution that plagues smaller organic molecules in battery electrolytes. researchgate.net

Beyond batteries, these materials have potential applications in electrocatalysis, supercapacitors, and as sensors. The synthesis of hybrid nanocomposites, for instance by combining benzoquinone-based polymers with materials like graphene oxide, opens up further possibilities for creating materials with enhanced thermal stability and electrical conductivity. mdpi.com The design of such composites allows for the modulation of functional properties through different preparation methods, such as in situ polymerization or ultrasonic mixing. mdpi.com

Future work will focus on designing and synthesizing new benzoquinone-based polymers and MOFs with tailored pore structures, electronic properties, and stability for specific applications, including next-generation energy storage systems like magnesium-ion batteries where DMBQ has already been reinvestigated as a potential cathode material. anl.gov

In-depth Mechanistic Studies in Biological Systems

While various biological activities of benzoquinones have been reported, detailed mechanistic studies are essential for understanding how these compounds interact with biological targets at a molecular level. Future research is poised to delve deeper into these mechanisms, leveraging advanced analytical techniques.

Compounds with a 1,4-benzoquinone (B44022) structure are known to possess a range of biological properties, including antioxidant, anti-inflammatory, and anti-cancer activities. nih.gov For instance, certain derivatives are potent inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.govresearchgate.net Mechanistic studies have revealed that these compounds can inhibit 5-LOX through direct, non-redox interactions within the enzyme's active site. nih.gov

In natural systems, 2,5-dimethoxy-1,4-benzoquinone is secreted by certain fungi and participates in Fenton chemistry to generate highly reactive hydroxyl radicals that can degrade lignin. researchgate.net This highlights the compound's role in redox cycling, a fundamental process in many biological systems. The redox behavior of dimethoxy benzoquinones, including their sensitivity to proton concentration (pH), is a key aspect of their function and is critical for understanding their involvement in electron/proton transfer reactions in living organisms. google.com

Emerging research will likely focus on elucidating the precise molecular targets of DMBQ and its derivatives. This includes identifying specific protein interactions, understanding how the compounds affect cellular signaling pathways, and clarifying their mechanisms of action in various disease models, such as inflammation and neurodegeneration. e-nps.or.krelsevierpure.com

Advanced Computational Modeling for Predictive Design

Advanced computational methods, such as density functional theory (DFT) and machine learning (ML), are becoming indispensable tools for accelerating the discovery and design of new 2,5-dimethoxy-1,4-benzoquinone derivatives. These in-silico strategies allow for the prediction of molecular properties and activities before undertaking costly and time-consuming laboratory synthesis.

Computational models can be used to screen large virtual libraries of quinone-type molecules to identify candidates with optimal properties for specific applications. For example, DFT calculations combined with ML models have been used to predict the redox potentials and acidity constants (pKa) of thousands of quinone molecules, facilitating the rapid screening of candidates for energy storage applications. aalto.fi These models can identify key molecular descriptors that correlate with desired properties, providing valuable insights for rational design. aalto.fi

In drug discovery, quantitative structure-activity relationship (QSAR) modeling can be employed to build predictive models for the biological activity of benzoquinone derivatives. nih.gov By combining quantum chemical descriptors from DFT with other physicochemical parameters, researchers can design new compounds with enhanced potency against therapeutic targets, such as aromatase for the treatment of estrogen-dependent cancers. nih.gov Furthermore, computational studies can elucidate structure-property relationships, for instance, by analyzing how intramolecular hydrogen bonds and environmental effects (like solvents) modulate the physicochemical properties of quinone derivatives. mdpi.com This predictive power is crucial for designing novel chemical modulators for complex biological problems, such as controlling the aggregation of amyloid-β in Alzheimer's disease. rsc.org

The future of DMBQ research will increasingly rely on this synergy between computational modeling and experimental validation to guide the design of next-generation materials and therapeutic agents with precisely tailored functionalities.

Q & A

Basic: What are the established methods for synthesizing 2,5-Dimethoxy-1,4-benzoquinone in laboratory settings?

Methodological Answer:

A common synthesis route involves oxidative demethylation of hydroquinone derivatives. For example, hydroquinone can react with methylating agents (e.g., dimethyl sulfate) under basic conditions to form intermediates, followed by oxidation using ceric ammonium nitrate (CAN) or FeCl₃ to yield the quinone structure. Alternatively, one-step synthesis from hydroquinone derivatives via oxidative coupling has been reported, utilizing mild conditions to preserve functional groups .

Basic: Which analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Used to confirm purity (≥99.9%) and quantify impurities, particularly in studies requiring precise dosing for biological assays .

- UV-Vis Spectroscopy: Identifies characteristic absorption bands (e.g., quinone π→π* transitions) to validate structural features.

- Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation patterns for structural elucidation .

Advanced: How does 2,5-Dimethoxy-1,4-benzoquinone act as an elicitor in plant cell cultures, and what experimental designs optimize its accumulation?

Methodological Answer:

In Panax ginseng suspension cultures, fungal or yeast elicitors upregulate phenylpropanoid pathways, enhancing quinone production. Key steps include:

- Elicitor Preparation: Autoclaved fungal mycelia or yeast extracts are added to cultures.

- Timing and Dosage: Optimal accumulation occurs at 50–100 µg/mL elicitor concentration, with harvesting 72 hours post-treatment.

- Metabolic Profiling: Combine HPLC with LC-MS to track secondary metabolite dynamics .

Advanced: What electrochemical properties make this quinone relevant for energy storage applications?

Methodological Answer:

Studies using cyclic voltammetry (CV) and galvanostatic charge-discharge tests reveal:

- Redox Activity: Reversible quinone/hydroquinone transitions enable electron storage.

- Electrolyte Compatibility: Performance varies with solvent (e.g., acetonitrile vs. aqueous electrolytes), impacting stability and capacity retention.

- Structural Analysis: In situ FTIR or Raman spectroscopy monitors structural changes during redox cycles to optimize electrode design .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., cytotoxicity vs. therapeutic potential)?

Methodological Answer:

- Dose-Response Studies: Establish concentration thresholds for cytotoxicity versus therapeutic effects (e.g., Nrf2 activation observed at lower doses vs. apoptosis at higher concentrations).

- Cell Line Specificity: Compare responses across multiple cell lines (e.g., RAW264.7 macrophages vs. cancer cells) to identify context-dependent mechanisms.

- Pathway Inhibition: Use siRNA or chemical inhibitors (e.g., Keap1 knockdown) to isolate signaling pathways .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): N95 masks, nitrile gloves, and eye protection to avoid inhalation or dermal contact (acute toxicity: Category 4 oral, Category 2 skin/eye irritation) .

- Storage: Keep in airtight containers at 2–8°C, away from light to prevent degradation.

- Waste Disposal: Incinerate following hazardous waste guidelines due to potential mutagenic residues .

Advanced: What is the mechanistic role of 2,5-Dimethoxy-1,4-benzoquinone in Nrf2 activation, and how is this studied experimentally?

Methodological Answer:

- Mechanism: Electrophilic modification of Keap1 cysteine residues disrupts Nrf2 ubiquitination, promoting antioxidant response element (ARE)-driven gene expression.

- Assays:

- Luciferase Reporter Systems: Measure ARE activation in transfected cells.

- Western Blotting: Track Nrf2 nuclear translocation and downstream targets (e.g., HO-1).

- Mutagenesis: Keap1 cysteine-to-serine mutants confirm binding specificity .

Advanced: How does structural behavior during redox processes influence its application in bioelectronics?

Methodological Answer:

- In Situ Characterization: X-ray diffraction (XRD) and electron paramagnetic resonance (EPR) reveal lattice expansion/contraction and radical formation during electron transfer.

- Computational Modeling: Density functional theory (DFT) predicts redox potentials and charge distribution, guiding material design for organic batteries or biosensors .

Basic: How does 2,5-Dimethoxy-1,4-benzoquinone differ from structurally similar quinones like 1,4-benzoquinone or 2,5-dihydroxy derivatives?

Methodological Answer:

- Reactivity: Methoxy groups reduce electrophilicity compared to unsubstituted 1,4-benzoquinone, altering nucleophilic attack sites.

- Solubility: Increased hydrophobicity vs. hydroxylated analogs affects bioavailability in biological systems.

- Redox Potential: Substituents shift reduction potentials, measurable via CV in acetonitrile/0.1 M TBAP .

Advanced: What molecular mechanisms underlie its antibacterial activity against multidrug-resistant pathogens?

Methodological Answer:

- Membrane Disruption: Atomic force microscopy (AFM) shows quinone-induced pore formation in bacterial membranes.

- ROS Generation: Flow cytometry with DCFH-DA dye quantifies reactive oxygen species (ROS) production, linking to oxidative stress-mediated death.

- Synergy Testing: Checkerboard assays evaluate potentiation with conventional antibiotics (e.g., β-lactams) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.